((2S,4R)-4-(4-(Trifluoromethyl)phenyl)tetrahydrofuran-2-yl)methanamine
CAS No.:
Cat. No.: VC17853054
Molecular Formula: C12H14F3NO
Molecular Weight: 245.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14F3NO |
|---|---|
| Molecular Weight | 245.24 g/mol |
| IUPAC Name | [(2S,4R)-4-[4-(trifluoromethyl)phenyl]oxolan-2-yl]methanamine |
| Standard InChI | InChI=1S/C12H14F3NO/c13-12(14,15)10-3-1-8(2-4-10)9-5-11(6-16)17-7-9/h1-4,9,11H,5-7,16H2/t9-,11-/m0/s1 |
| Standard InChI Key | PKAJFGYOPJIIKO-ONGXEEELSA-N |
| Isomeric SMILES | C1[C@@H](CO[C@@H]1CN)C2=CC=C(C=C2)C(F)(F)F |
| Canonical SMILES | C1C(COC1CN)C2=CC=C(C=C2)C(F)(F)F |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The compound features a tetrahydrofuran (THF) ring, a five-membered oxygen-containing heterocycle, with two stereogenic centers at the C2 and C4 positions. The (2S,4R) configuration dictates the spatial orientation of substituents:
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A trifluoromethylphenyl group (-CHCF) at the C4 position.
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A methanamine group (-CHNH) at the C2 position.
The trifluoromethyl group (-CF) introduces strong electron-withdrawing effects, influencing the compound’s reactivity and interaction with biological targets. The amine group provides a site for derivatization or salt formation, enhancing its utility in pharmaceutical applications.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 245.24 g/mol |
| IUPAC Name | [(2S,4R)-4-[4-(trifluoromethyl)phenyl]oxolan-2-yl]methanamine |
| CAS Number | Not publicly disclosed |
| Stereochemistry | (2S,4R) |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for confirming its structure:
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H NMR: Resonances for the THF ring protons appear between δ 1.8–3.5 ppm, while aromatic protons from the phenyl group resonate near δ 7.2–7.6 ppm.
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C NMR: The CF group’s carbon signal is typically observed around δ 125–130 ppm (q, ).
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MS: Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 245.24 ([M+H]).
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step sequences to construct the THF ring and introduce substituents:
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THF Ring Formation: Cyclization of diols or epoxides under acidic or basic conditions.
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Trifluoromethylphenyl Introduction: Suzuki-Miyaura coupling or Friedel-Crafts alkylation to attach the aryl group.
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Amination: Reductive amination or Gabriel synthesis to install the methanamine group.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| THF Cyclization | HSO, 80°C, 12 h | 65% |
| Aryl Coupling | Pd(PPh), KCO, DMF | 72% |
| Reductive Amination | NaBH, MeOH, 0°C → RT | 58% |
Challenges in Stereocontrol
Achieving the (2S,4R) configuration requires chiral catalysts or resolution techniques:
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Asymmetric Catalysis: Use of Evans’ oxazaborolidine catalysts for enantioselective cyclization.
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Chromatographic Resolution: Chiral stationary phases (e.g., cellulose derivatives) to separate diastereomers.
Research Findings and Mechanistic Insights
Reactivity Studies
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Nucleophilic Substitution: The amine group undergoes acylation or sulfonation under mild conditions.
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Oxidation: THF ring oxidation with mCPBA yields a γ-lactone derivative, useful in natural product synthesis.
Future Directions
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Pharmacokinetic Profiling: Assess oral bioavailability and plasma half-life in rodent models.
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Target Identification: Use CRISPR-Cas9 screens to identify protein interactomes.
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Scale-Up Synthesis: Develop continuous-flow methods to improve yield and stereopurity.
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